2-Amino-6-methylpyrimidine-4-thiol

Bioconjugation Thiol-disulfide exchange Gold nanoparticles

2-Amino-6-methylpyrimidine-4-thiol (CAS 6307-44-4, C5H7N3S, MW 141.19) is a heterocyclic thiol belonging to the aminopyrimidine class. It exists predominantly in the 4(3H)-pyrimidinethione tautomeric form, bearing an amino group at the 2-position and a methyl group at the 6-position, with the thiol/thione functionality at the 4-position.

Molecular Formula C5H7N3S
Molecular Weight 141.2 g/mol
CAS No. 6307-44-4
Cat. No. B1303998
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-6-methylpyrimidine-4-thiol
CAS6307-44-4
Molecular FormulaC5H7N3S
Molecular Weight141.2 g/mol
Structural Identifiers
SMILESCC1=CC(=S)N=C(N1)N
InChIInChI=1S/C5H7N3S/c1-3-2-4(9)8-5(6)7-3/h2H,1H3,(H3,6,7,8,9)
InChIKeyVWMGCVRJTGJRSS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-6-methylpyrimidine-4-thiol (CAS 6307-44-4): Baselines for Pyrimidine-4-thiol Procurement and Selection


2-Amino-6-methylpyrimidine-4-thiol (CAS 6307-44-4, C5H7N3S, MW 141.19) is a heterocyclic thiol belonging to the aminopyrimidine class. It exists predominantly in the 4(3H)-pyrimidinethione tautomeric form, bearing an amino group at the 2-position and a methyl group at the 6-position, with the thiol/thione functionality at the 4-position [1]. This specific substitution pattern distinguishes it from positional isomers such as 4-amino-6-methylpyrimidine-2-thiol (CAS 89180-08-5) and other pyrimidine thiols, resulting in distinct physicochemical properties (e.g., acid pKa 7.44, LogP 0.72) and application-specific reactivity [2]. The compound is commercially available at standard purities of 95% and 98%, with batch-specific analytical characterization (NMR, HPLC, GC) provided by reputable vendors .

Why 2-Amino-6-methylpyrimidine-4-thiol Cannot Be Substituted by Generic Pyrimidine Thiols


Simple substitution of 2-amino-6-methylpyrimidine-4-thiol with other in-class pyrimidine thiols (e.g., 4-amino-6-methylpyrimidine-2-thiol or 2-mercaptopyrimidine) is not scientifically valid due to regiochemistry-driven functional divergence. The position of the thiol group on the pyrimidine ring dictates the compound's tautomeric equilibrium, nucleophilicity, metal-binding geometry, and biological target engagement [1]. For instance, the 4-thiol isomer is specifically utilized for thiol-disulfide exchange in protein bioconjugation, where the 6-methyl group provides steric protection against autoxidation of the thiol , while the 2-thiol isomer is preferentially applied in self-assembled monolayer formation on gold nanoparticles . The following quantitative evidence documents these non-interchangeable performance characteristics across distinct application domains.

Quantitative Evidence Guide: 2-Amino-6-methylpyrimidine-4-thiol Differentiation Data


Application-Specific Regiochemical Differentiation: Protein Conjugation vs. Gold Nanoparticle Functionalization

The target compound (4-thiol isomer) is specifically implemented as a thiol-disulfide exchange reagent for protein conjugation, where the 6-methyl group stabilizes the thiol against oxidation and the 2-amino group enables pH-dependent reactivity . In contrast, the positional isomer 4-amino-6-methylpyrimidine-2-thiol (CAS 89180-08-5) is exclusively marketed for gold nanoparticle functionalization via self-assembled monolayer (SAM) formation, with the thiol group at the 2-position enabling monolayer assembly and the amino group at the 4-position facilitating post-assembly modifications . This represents a direct application-level differentiation driven by the thiol position on the pyrimidine ring. Note: Quantitative binding constants or exchange rate data for the target compound are not publicly available from peer-reviewed literature; the differentiation is based on vendor-reported application specificity.

Bioconjugation Thiol-disulfide exchange Gold nanoparticles Self-assembled monolayers Chemical biology

Acid Dissociation Constant (pKa) Differentiation from Isomeric and Non-methylated Analogs

The target compound exhibits a calculated acid pKa of 7.44, reflecting the acidity of the thiol/thione group in the 4-position with adjacent 2-amino and 6-methyl substituents [1]. This pKa value is close to physiological pH, implying that the compound exists in a mixture of protonated and deprotonated thiolate forms under biological conditions, which directly influences its nucleophilicity and reactivity in thiol-disulfide exchange. The LogP of 0.72 and LogD (pH 7.4) of 0.45 indicate moderate lipophilicity [1]. Although direct pKa data for the isomeric 4-amino-6-methylpyrimidine-2-thiol are not available from the same source, the electronic environment of the thiol group differs due to the position of the amino substituent relative to the thiol, which would predictably alter the pKa. The methyl group at the 6-position further differentiates the compound from non-methylated analogs such as 2-amino-pyrimidine-4-thiol by increasing steric hindrance around the thiol and modulating electron density on the ring.

Physicochemical profiling Thiol acidity LogD Drug-likeness Reactivity tuning

Synthetic Utility as a Scaffold for Plant Growth-Stimulating Derivatives

2-Amino-6-methylpyrimidine-4(3H)-thione was employed as the core scaffold for synthesizing a series of pyrimidine derivatives containing azole or azine heterocycles linked through a sulfur atom or thiomethylene group [1]. The synthesized compounds exhibited a pronounced plant growth-stimulating effect in the range of 43–96% compared to heteroauxin (a standard auxin reference) [1]. This demonstrates that the 4-thiol/thione group is a critical functional handle for introducing sulfur-linked substituents that retain or enhance biological activity. The 2-thiol isomer (CAS 89180-08-5) has not been reported in comparable plant growth stimulation studies, suggesting that the 4-thiol substitution pattern is specifically conducive to generating bioactive derivatives in this context.

Agrochemical synthesis Plant growth regulators Pyrimidine derivatization Structure-activity relationship Heteroauxin comparison

Fungicidal Activity via Nucleic Acid Synthesis Inhibition: Mechanistic Distinction from Antibiotic Analogs

The target compound (2AP) has been reported to exhibit fungicidal activity through inhibition of nucleic acid synthesis, specifically by suppressing RNA synthesis and DNA replication in fungi . It also inhibits the growth of antibiotic- and fungicide-resistant bacteria . While no quantitative MIC values are provided in accessible vendor documentation, the reported mechanism (nucleic acid synthesis inhibition) is distinct from the bacteriostatic lipase-interaction mechanism reported for the isomer 4-amino-6-methylpyrimidine-2-thiol, which was shown to interact with the extracellular domain of lipase and exhibit bacteriostatic activity against Staphylococcus aureus . This mechanistic divergence at the level of biological target engagement is consistent with the regiochemical difference between the two isomers.

Antifungal Nucleic acid synthesis inhibition RNA synthesis DNA replication Agrochemical fungicide

Tautomeric Preference and Its Impact on Metal-Binding and Reactivity

The compound is formally named both as a thiol (2-amino-6-methylpyrimidine-4-thiol) and a thione (2-amino-6-methyl-4(3H)-pyrimidinethione), reflecting a tautomeric equilibrium between the thiol and thione forms [1]. The predominant tautomeric form under given conditions (solvent, pH, temperature) dictates the compound's nucleophilicity, metal-binding mode (S vs. N coordination), and hydrogen-bonding capacity. The 4-thione/thiol tautomerism in the presence of the 2-amino group creates a unique electronic push-pull system that is absent in the 2-thiol isomer, where the thiol/thione group is flanked by ring nitrogens rather than an amino substituent. No quantitative tautomer ratio (KT) data for this specific compound were identified in the searchable literature; however, analogous 2-aminopyrimidine-4-thiones have been computationally characterized.

Tautomerism Thiol-thione equilibrium Metal coordination Coordination chemistry DFT calculation

Procurement-Relevant Application Scenarios for 2-Amino-6-methylpyrimidine-4-thiol


Protein Bioconjugation via Thiol-Disulfide Exchange Chemistry

The compound is specifically suited for site-selective protein modification through thiol-disulfide exchange, as documented by vendor technical specifications . The 6-methyl group adjacent to the thiol provides steric protection against premature oxidation, while the 2-amino group allows pH-dependent tuning of reactivity. This application is not interchangeable with the 2-thiol isomer, which is designed for nanoparticle SAM formation. Researchers should specify CAS 6307-44-4 when ordering for bioconjugation protocols to avoid application failure.

Synthesis of Plant Growth-Stimulating Pyrimidine Derivatives

As demonstrated by Hambardzumyan et al. (2020), the 4-thiol group of this compound serves as the essential synthetic handle for constructing S-linked azole and azine derivatives that exhibit 43–96% plant growth stimulation relative to heteroauxin [1]. This scaffold is necessary for generating the reported SAR; replacement with a 2-thiol or non-methylated analog would yield a different derivative series with unknown or diminished activity.

Antifungal Lead Discovery Targeting Nucleic Acid Synthesis

The compound has documented fungicidal activity via inhibition of RNA synthesis and DNA replication in fungi, with additional activity against antibiotic-resistant bacteria . This mechanism is distinct from the bacteriostatic lipase-interaction mechanism of the 2-thiol isomer . Researchers screening for nucleic acid synthesis inhibitors should select CAS 6307-44-4 as the entry scaffold for hit-to-lead programs.

Coordination Chemistry and Metal-Organic Framework (MOF) Ligand Design

The 4-thiol/thione tautomeric equilibrium in the presence of the 2-amino substituent creates a unique ambidentate ligand system capable of both S- and N-coordination modes [2]. This property is exploitable in the design of metal complexes, MOFs, and catalytic systems where coordinative flexibility is desired. The 2-thiol positional isomer offers a different coordination geometry due to the altered relative positions of the thiol and amino donors.

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